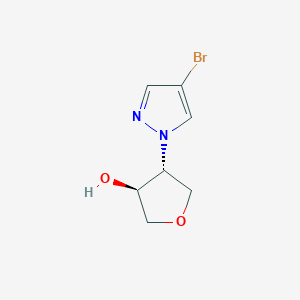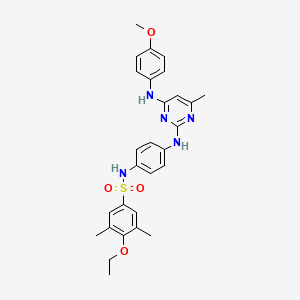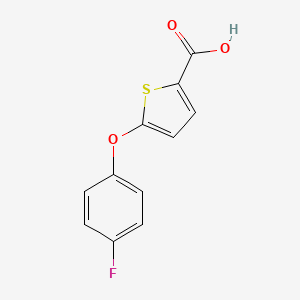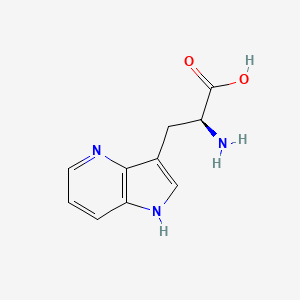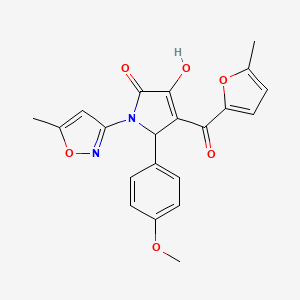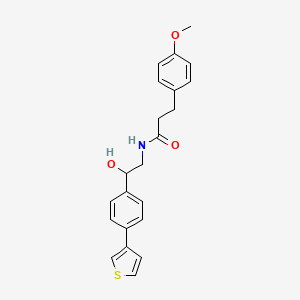
N-benzylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylquinoxaline-2-carboxamide is a compound that has been studied for its potential applications in various fields. It is a derivative of quinoxaline, a heterocyclic compound that has been extensively researched due to its wide range of physicochemical and biological activities . Quinoxaline-2-carboxamide has been used as a carrier ligand in the synthesis of new platinum compounds .
Synthesis Analysis
The synthesis of N-benzylquinoxaline-2-carboxamide involves the use of quinoxaline-2-carboxamide as a carrier ligand in the creation of new platinum compounds . The compounds have been synthesized and characterized using different spectroscopic methods . More research is needed to provide a detailed synthesis process specific to N-benzylquinoxaline-2-carboxamide.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-benzylquinoxaline-2-carboxamide derivatives have been investigated for their potential as antimalarial agents. Research by Zhang et al. (2017) focused on carboxamide pyrazinyloxy benzoxaboroles and identified a compound with excellent activity against Plasmodium falciparum and in vivo efficacy in infected mice (Zhang et al., 2017).
Antimycobacterial and Antioxidant Properties
Goněc et al. (2012) studied substituted quinoline-2-carboxamides for their inhibition of photosynthetic electron transport and antimycobacterial activity. Some derivatives showed higher activity against M. tuberculosis than standard treatments (Goněc et al., 2012).
Potential Radioligands for Imaging
Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography, showing high specific binding to these receptors in various organs (Matarrese et al., 2001).
Antipsychotic Agent Development
Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, showing promising in vivo activities comparable to existing antipsychotic drugs (Norman et al., 1996).
Anti-Inflammatory Effects
Torres et al. (1999) investigated the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, demonstrating their potential for inhibiting oedema formation (Torres et al., 1999).
Crystal Structure Analysis
Bartczak et al. (1988) conducted a crystal structure analysis of a related compound, providing insights into its molecular conformation, which is crucial for understanding its biological activity (Bartczak et al., 1988).
Exploration in Cancer Treatment
Lazer et al. (1997) studied enol-carboxamide derivatives for COX-2/COX-1 selectivity in the context of anti-inflammatory drugs, with implications for cancer treatment (Lazer et al., 1997).
Application in Stem Cell Research
Ries et al. (2013) described the synthesis of thiazovivin, a molecule that improves the generation of human induced pluripotent stem cells, highlighting its relevance in stem cell research (Ries et al., 2013).
Eigenschaften
IUPAC Name |
N-benzylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-10-12-6-2-1-3-7-12)15-11-17-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYVULXSLKOYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylquinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611074.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
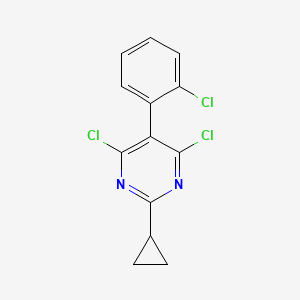
![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
![(E)-2-cyano-3-(4-dodecoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2611080.png)
